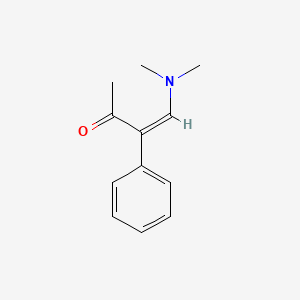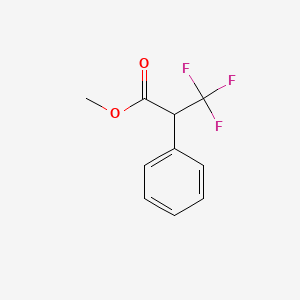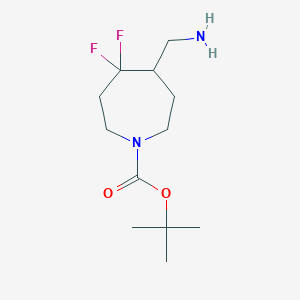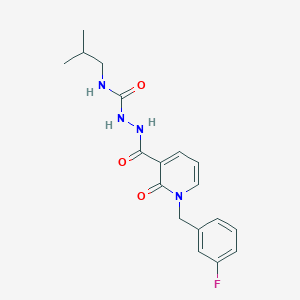
Tert-butyl 2,4-dioxo-4-(thiophen-2-yl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2,4-dioxo-4-(thiophen-2-yl)butanoate is an organic compound that features a thiophene ring, a butanoate ester, and two oxo groups
Preparation Methods
The synthesis of tert-butyl 2,4-dioxo-4-(thiophen-2-yl)butanoate typically involves the reaction of thiophene derivatives with tert-butyl acetoacetate under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the acetoacetate, followed by the addition of the thiophene derivative. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Chemical Reactions Analysis
Tert-butyl 2,4-dioxo-4-(thiophen-2-yl)butanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, forming alcohol derivatives.
Scientific Research Applications
Tert-butyl 2,4-dioxo-4-(thiophen-2-yl)butanoate has several scientific research applications:
Materials Science: It is used in the development of organic electronic materials, such as organic semiconductors and conductive polymers.
Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: It is used in the study of enzyme interactions and as a model compound for understanding the behavior of thiophene-containing molecules in biological systems.
Mechanism of Action
The mechanism of action of tert-butyl 2,4-dioxo-4-(thiophen-2-yl)butanoate involves its interaction with various molecular targets, depending on the context of its use. In materials science, its electronic properties are exploited to enhance the performance of organic electronic devices. In biological systems, the thiophene ring can interact with enzymes and other proteins, potentially inhibiting or modifying their activity .
Comparison with Similar Compounds
Similar compounds to tert-butyl 2,4-dioxo-4-(thiophen-2-yl)butanoate include:
Ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate: This compound has an ethyl ester instead of a tert-butyl ester, which can affect its reactivity and solubility.
Methyl 2,4-dioxo-4-(thiophen-2-yl)butanoate: Similar to the ethyl derivative, the methyl ester variant has different physical and chemical properties.
Di-tert-butyl 2,2’-(1,4-dioxo-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-2,5(1H,4H)-diyl)diacetate: This compound features a more complex structure with additional thiophene rings and a pyrrole core, making it suitable for different applications.
Properties
IUPAC Name |
tert-butyl 2,4-dioxo-4-thiophen-2-ylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4S/c1-12(2,3)16-11(15)9(14)7-8(13)10-5-4-6-17-10/h4-6H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVOWIUCGFKCSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(=O)CC(=O)C1=CC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
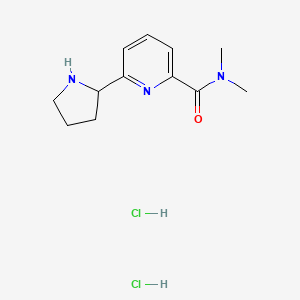
![2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2814668.png)
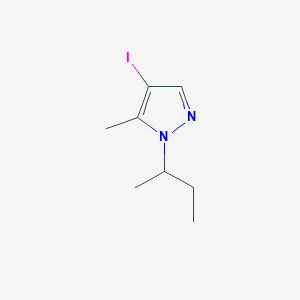
![2-[(2-Ethylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2814671.png)
![4-[(3-Fluorocyclohexyl)sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2814672.png)
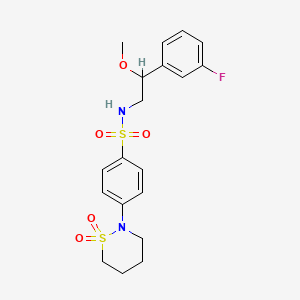
![8-(cyclohex-3-ene-1-carbonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2814675.png)
![2-Chloro-N-[1-(hydroxymethyl)-2,3-dihydroinden-1-yl]acetamide](/img/structure/B2814676.png)
![4-[2-(2-Bromo-5-chlorophenyl)acetyl]morpholine-3-carbonitrile](/img/structure/B2814677.png)
